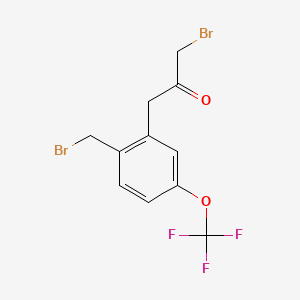
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound that features a brominated phenyl ring with a trifluoromethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps:
Bromination of the Phenyl Ring: The starting material, a phenyl ring with a trifluoromethoxy group, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Formation of the Bromomethyl Group: The brominated phenyl compound is then reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one depends on its specific application:
In Organic Reactions: Acts as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles.
In Biological Systems: May interact with enzymes or receptors through covalent bonding or non-covalent interactions, affecting their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(4-(difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one
- 1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one
Uniqueness
1-Bromo-3-(2-(bromomethyl)-5-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethoxy groups on the phenyl ring. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.
Propriétés
Formule moléculaire |
C11H9Br2F3O2 |
|---|---|
Poids moléculaire |
389.99 g/mol |
Nom IUPAC |
1-bromo-3-[2-(bromomethyl)-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Br2F3O2/c12-5-7-1-2-10(18-11(14,15)16)4-8(7)3-9(17)6-13/h1-2,4H,3,5-6H2 |
Clé InChI |
BFJFTTHNEVXUGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


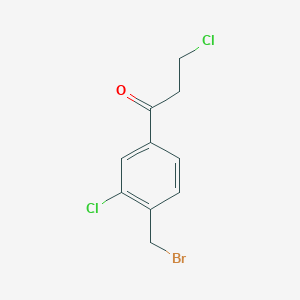
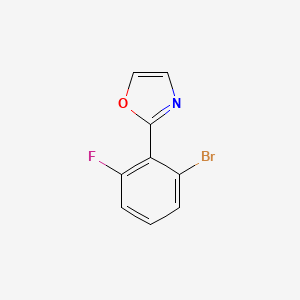
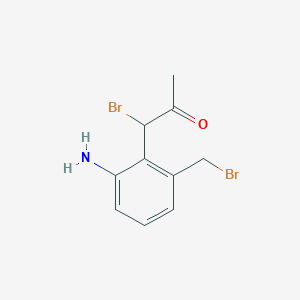
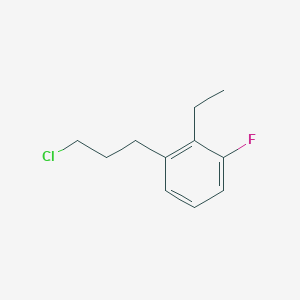
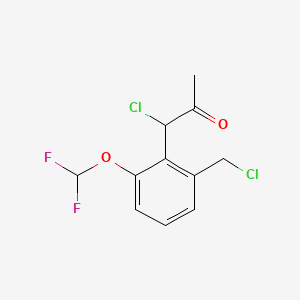
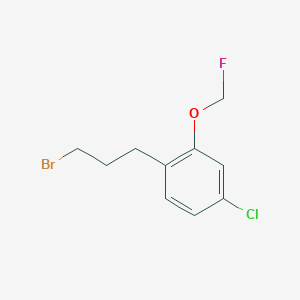
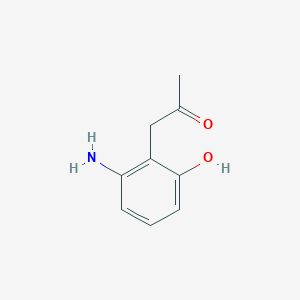
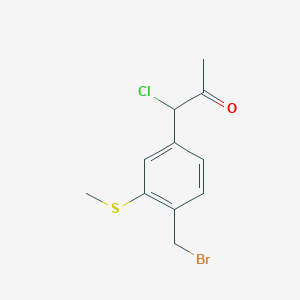

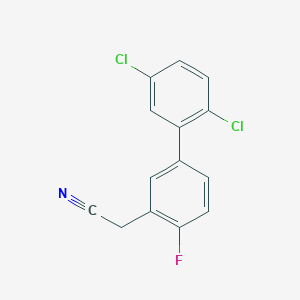
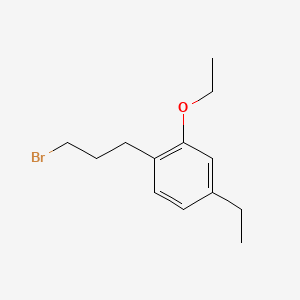
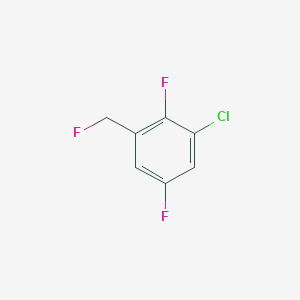

![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
